molecular formula C19H23N3O4S2 B2976829 N1-(2,3-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896282-67-0

N1-(2,3-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2976829
CAS RN: 896282-67-0
M. Wt: 421.53
InChI Key: DJZPCYGHVDNKDH-UHFFFAOYSA-N
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Description

N1-(2,3-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H23N3O4S2 and its molecular weight is 421.53. The purity is usually 95%.
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Scientific Research Applications

Copper-Catalyzed Coupling Reactions

Research has highlighted the efficacy of similar compounds in facilitating copper-catalyzed coupling reactions. For instance, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) was found to be an effective ligand for copper-catalyzed coupling of (hetero)aryl halides with 1-alkynes, leading to the formation of internal alkynes in great diversity (Chen et al., 2023). This suggests the potential application of similar compounds in synthetic organic chemistry, particularly in the formation of complex molecules through catalyzed reactions.

Pharmacological Characterization

Another study explored the pharmacological properties of related compounds, demonstrating the selectivity and affinity of certain molecules for specific receptors (Grimwood et al., 2011). While this does not directly relate to N1-(2,3-dimethylphenyl)-N2-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, it underscores the broader interest in exploring the pharmacological potential of complex organic molecules, possibly including receptor selectivity and therapeutic applications.

Synthesis and Chemical Transformations

The development of novel synthetic approaches for the preparation of oxalamides and related compounds provides insights into the chemical versatility and potential applications of such molecules (Mamedov et al., 2016). These methodologies could be relevant for the synthesis and functionalization of compounds structurally similar to this compound, highlighting their potential in creating novel chemical entities for various applications.

properties

IUPAC Name

N'-(2,3-dimethylphenyl)-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S2/c1-13-6-3-8-16(14(13)2)21-19(24)18(23)20-12-15-7-4-10-22(15)28(25,26)17-9-5-11-27-17/h3,5-6,8-9,11,15H,4,7,10,12H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJZPCYGHVDNKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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